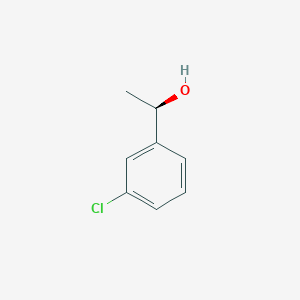![molecular formula C10H11Cl2N B048596 1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine CAS No. 114722-54-2](/img/structure/B48596.png)
1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine is a heterocyclic compound with a unique structure that includes both chlorine atoms and a cycloheptane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine can be synthesized through several methods. One common route involves the reaction of 3,5,6-trichloro-1,2,4-triazine with cycloheptene . The reaction typically requires specific conditions, such as the presence of a base and a suitable solvent, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Reagents: Used for substitution reactions to replace chlorine atoms.
Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridine: Lacks the chlorine atoms present in 1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine.
1,3-Dichloro-5,6,7,8-tetrahydro-5H-cyclohepta[b]pyridine: Similar structure but different ring fusion pattern.
Uniqueness
This compound is unique due to the presence of chlorine atoms and the specific fusion of the cycloheptane ring to the pyridine ring
Properties
IUPAC Name |
1,3-dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-9-6-7-4-2-1-3-5-8(7)10(12)13-9/h6H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXSYTGQNDWOMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=NC(=C2CC1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
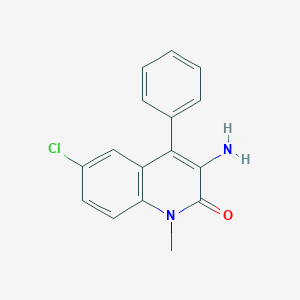
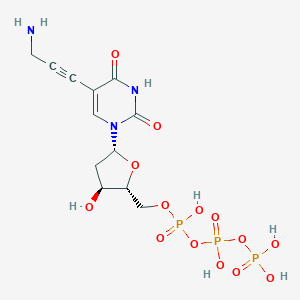
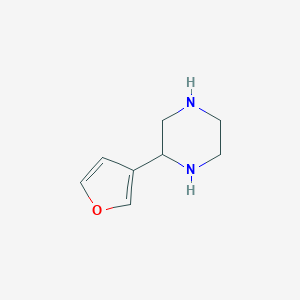
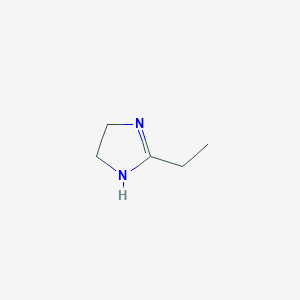
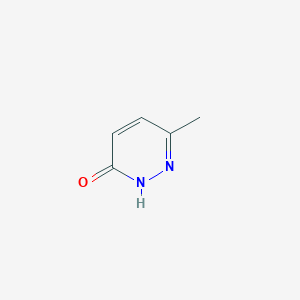
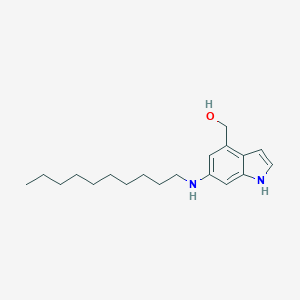
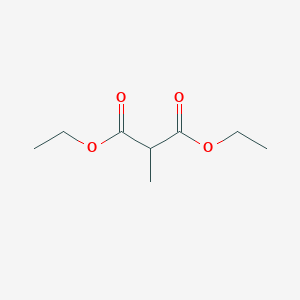
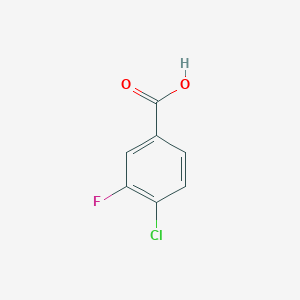
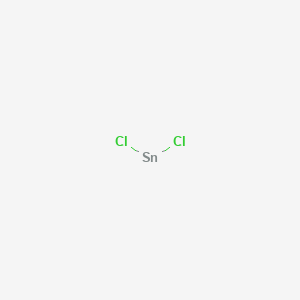
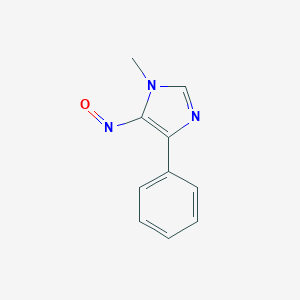
![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)
![Dibenzo[b,j]fluoranthene](/img/structure/B48543.png)
![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)
